5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound characterized by a triazole ring with amino and carboxamide substituents. This compound has garnered attention due to its potential biological activity, including antimicrobial, antiviral, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a valuable candidate in medicinal chemistry and drug design .
This compound is classified under triazole derivatives, which are known for their diverse biological activities. Triazoles are five-membered heterocycles containing three nitrogen atoms, and they are often utilized in pharmaceuticals due to their ability to form stable complexes with enzymes and receptors . The specific structure of 5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide positions it as a promising scaffold for the development of new therapeutic agents.
The synthesis of 5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:
The molecular formula of 5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide is C11H13N5O, with a molecular weight of approximately 233.26 g/mol. The compound features:
The specific arrangement of these functional groups contributes to its unique chemical properties and biological activities .
5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide participates in various chemical reactions that enhance its utility in research:
These reactions highlight the compound's versatility as a bioactive molecule.
The mechanism of action for 5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide involves:
These mechanisms are critical for its potential therapeutic applications.
The physical properties of 5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide include:
Chemical properties include:
5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
This compound's diverse applications underscore its significance in both academic research and industrial contexts.
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, represents a persistent global health burden affecting 6–8 million people worldwide. Current therapies (benznidazole and nifurtimox) exhibit severe limitations, including significant adverse effects, reduced efficacy in chronic infection phases, and variable activity against diverse T. cruzi strains. The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold—exemplified by 5-Amino-1-(3-aminobenzyl)-1H-1,2,3-triazole-4-carboxamide—has emerged as a structurally novel chemotype with promising antitrypanosomal properties [1] [3].
The ATC series demonstrated potent activity against multiple life stages of T. cruzi. In phenotypic screening, the lead compound exhibited submicromolar activity against intracellular amastigotes (EC~50~ = 0.21–2.28 µM), surpassing benznidazole (IC~50~ = 22.79 µM) in trypomastigote assays by 10–100-fold [3] . Structural optimization focused on the para-position of the N-benzyl substituent revealed critical structure-activity relationships (SAR):
In vivo efficacy was validated in acute murine Chagas models, where a selected ATC analog significantly suppressed parasite burden (>90%) after oral administration. This effect correlated with enhanced pharmacokinetic properties, including aqueous solubility (>100 µM at pH 7.4) and metabolic stability (Cli < 2 mL min⁻¹ g⁻¹) [1] [3]. Advanced 3D cardiac microtissue models confirmed triazole efficacy, demonstrating deep tissue penetration and parasite load reduction comparable to benznidazole .
Table 1: Antitrypanosomal Activity of Selected ATC Analogs
Compound | IC₅₀ (Trypomastigotes, µM) | EC₅₀ (Amastigotes, µM) | Selectivity Index (VERO Cells) |
---|---|---|---|
5-Amino-1-(3-aminobenzyl)-ATC | 0.21 | 1.05 | >100 |
Benznidazole | 22.79 | 3.20 | >50 |
tert-Butyl-ATC analog | 0.18 | 0.86 | >150 |
Cyclopropyl-ATC analog | 0.45 | 1.92 | >120 |
The ATC series was identified through unbiased phenotypic high-content screening (HCS) of 15,659 lead-like compounds. The assay measured inhibition of intracellular T. cruzi (Silvio X10/7 strain) proliferation in VERO host cells [1] [3]:
Hit-to-lead optimization employed parallel synthesis via two routes:
Table 2: Phenotypic Screening Cascade for ATC Identification
Stage | Criteria for Progression | ATC Metrics |
---|---|---|
Primary Single-Concentration | >80% parasite inhibition; <30% host cell inhibition | >90% inhibition |
Dose-Response | pEC~50~ > 6; LE > 0.25; selectivity >100-fold | pEC~50~ = 6.2; LE = 0.35 |
Metabolic Stability | Cl~i~ < 5 mL min⁻¹ g⁻¹ (mouse microsomes) | Cl~i~ = 6.4 mL min⁻¹ g⁻¹* |
Solubility | >50 µM (pH 7.4) | 32 µM* |
*Requiring optimization [1] [3].
Clinical limitations of benznidazole and nifurtimox are well-documented:
ATC analogs address key limitations:
Table 3: Comparative Xenodiagnosis Conversion in Clinical/Preclinical Studies
Treatment | Acute Phase Positivity Rate | Chronic Phase Positivity Rate | Study Type |
---|---|---|---|
Benznidazole (5mg/kg) | 1.8% | 65–80% | Clinical [6] |
Nifurtimox (5mg/kg) | 9.6% | >70% | Clinical [6] |
Placebo | 34.3% | >90% | Clinical [6] |
Lead ATC Analog | <2%* | 40%* | Preclinical |
*Data from murine models .
Mechanistically, triazoles avoid reliance on nitroreductase activation (critical for benznidazole resistance), explaining their retained efficacy against nitro-drug-resistant strains . Combination studies revealed additive effects (ΣFIC~50~ = 0.9–1.2) when ATC analogs were paired with benznidazole, suggesting potential for dose-sparing regimens .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0